
1,4-Cyclohexanediol, 1-ethynyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Cyclohexanediol, 1-ethynyl- is an organic compound that features a cyclohexane ring with two hydroxyl groups at the 1 and 4 positions, and an ethynyl group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Cyclohexanediol, 1-ethynyl- can be synthesized through various methods. One common approach involves the catalytic hydrogenation of 1,4-cyclohexanedione in the presence of a suitable catalyst such as RANEY® Ni. The reaction is typically carried out under high pressure and temperature conditions to achieve high yields .
Industrial Production Methods
Industrial production of 1,4-cyclohexanediol, 1-ethynyl- often involves the use of renewable resources such as lignocellulosic biomass. The process includes the reductive catalytic fractionation (RCF) of woody biomass to obtain lignin-derived dimers and oligomers, which are then transformed into 1,4-cyclohexanediol through catalytic methodologies .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Cyclohexanediol, 1-ethynyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of halogenating agents or amines under appropriate conditions .
Major Products Formed
The major products formed from these reactions include cyclohexanone, cyclohexanol, and various substituted cyclohexane derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,4-Cyclohexanediol, 1-ethynyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,4-cyclohexanediol, 1-ethynyl- involves its interaction with various molecular targets and pathways. The hydroxyl groups and the ethynyl group play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, leading to the formation of different products .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,4-cyclohexanediol, 1-ethynyl- include:
- 1,4-Cyclohexanediol
- 1,4-Cyclohexanedione
- 1,4-Cyclohexanediamine
Uniqueness
1,4-Cyclohexanediol, 1-ethynyl- is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in synthesis and research .
Propiedades
Fórmula molecular |
C8H12O2 |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
1-ethynylcyclohexane-1,4-diol |
InChI |
InChI=1S/C8H12O2/c1-2-8(10)5-3-7(9)4-6-8/h1,7,9-10H,3-6H2 |
Clave InChI |
IBUGAQLPTIOAQU-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CCC(CC1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol](/img/structure/B13836095.png)

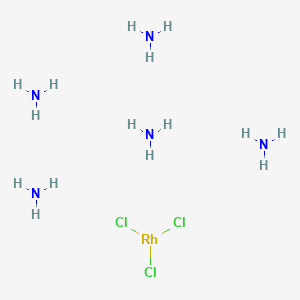
![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-YL)[1,1-biphenyl]-4-YL]methyl]-](/img/structure/B13836112.png)

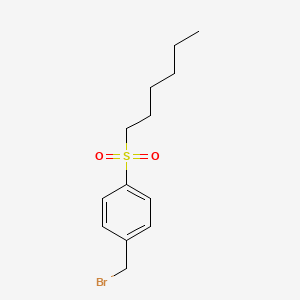


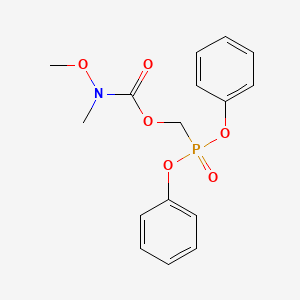
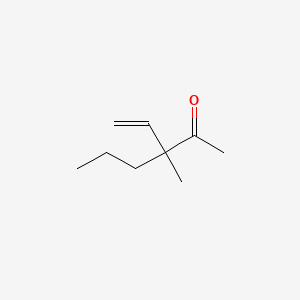
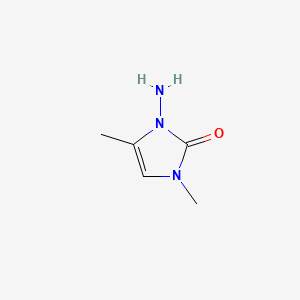
![3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13836175.png)

